8-Benzylcanadine
Description
Properties
CAS No. |
61065-16-5 |
|---|---|
Molecular Formula |
C27H27NO4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
14-benzyl-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C27H27NO4/c1-29-23-9-8-19-13-21-20-15-25-24(31-16-32-25)14-18(20)10-11-28(21)22(26(19)27(23)30-2)12-17-6-4-3-5-7-17/h3-9,14-15,21-22H,10-13,16H2,1-2H3 |
InChI Key |
SKWMDAJIQZJZKL-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2CC6=CC=CC=C6)OCO5)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2CC6=CC=CC=C6)OCO5)C=C1)OC |
Other CAS No. |
61065-16-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Molecular Properties
Structural and Functional Differences
- Benz[a]acridine,8-methyl : This compound features a planar acridine core with a methyl substituent at the 8-position, contrasting with this compound’s bulkier benzyl group. The acridine system is aromatic and rigid, which may enhance intercalation with DNA or proteins .
- Benzathine Benzylpenicillin : A penicillin derivative with a benzyl group attached to a β-lactam antibiotic core. Unlike this compound, its primary application is antimicrobial, leveraging the β-lactam ring’s reactivity to inhibit bacterial cell wall synthesis .
Physicochemical Properties
- Solubility : Benzathine benzylpenicillin’s solubility is pH-dependent due to ionizable groups (e.g., carboxylate in penicillin), whereas Benz[a]acridine,8-methyl’s hydrophobicity (XlogP ~4.5) suggests poor aqueous solubility, similar to this compound’s predicted behavior .
- Stability : The acridine core in Benz[a]acridine,8-methyl is photostable but prone to oxidative degradation. In contrast, benzylpenicillin derivatives are sensitive to hydrolysis and enzymatic inactivation .
Preparation Methods
Synthesis of 8-Chloroberberine
The preparation of 8-benzylcanadine begins with the synthesis of 8-chloroberberine, a pivotal intermediate. Berberine (1), a naturally occurring alkaloid, undergoes chlorination using phosphorus oxychloride (POCl₃) under controlled conditions. This reaction replaces the oxygen atom at the 8-position with a chlorine atom, yielding 8-chloroberberine (2). The chlorination proceeds via nucleophilic substitution, where the electron-deficient aromatic ring facilitates electrophilic attack by the chlorinating agent.
Reaction Conditions :
- Berberine (1) is dissolved in anhydrous dimethylformamide (DMF).
- Phosphorus oxychloride is added dropwise at 0–5°C to minimize side reactions.
- The mixture is stirred for 12–24 hours at room temperature, followed by quenching with ice-cold water.
The product is isolated via filtration and purified through recrystallization from ethanol, achieving a yield of 72–85%.
Alkylation with Benzylmagnesium Iodide
8-Chloroberberine (2) exhibits high reactivity toward nucleophiles due to the electron-withdrawing effect of the chlorine atom. Treatment with benzylmagnesium iodide (3), a Grignard reagent, results in the displacement of the chlorine atom and the formation of 8-benzyl-7,8-dihydroberberine (4). The reaction proceeds via a two-electron transfer mechanism, where the Grignard reagent acts as a strong nucleophile.
Mechanistic Insights :
- The magnesium in the Grignard reagent coordinates with the chlorine atom, weakening the C–Cl bond.
- Nucleophilic attack by the benzyl group forms a new C–C bond at the 8-position.
- The intermediate undergoes protonation to yield the dihydroberberine derivative.
Procedure :
- 8-Chloroberberine (2) is suspended in dry tetrahydrofuran (THF).
- Benzylmagnesium iodide (3) is added slowly under nitrogen atmosphere at −78°C.
- The reaction is warmed to room temperature and stirred for 4–6 hours.
The crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1), yielding 8-benzyl-7,8-dihydroberberine (4) in 65–78% yield.
Sodium Borohydride Reduction
The final step involves the reduction of the iminium moiety in 8-benzyl-7,8-dihydroberberine (4) to obtain this compound (5). Sodium borohydride (NaBH₄) selectively reduces the C=N bond without affecting the benzyl substituent or the aromatic system.
Reaction Details :
- 8-Benzyl-7,8-dihydroberberine (4) is dissolved in methanol.
- Sodium borohydride is added portion-wise at 0°C.
- The mixture is stirred for 1–2 hours, followed by acidification with dilute HCl to precipitate the product.
Yield : 82–90% after recrystallization from acetone.
Table 1. Optimization of Grignard Alkylation and Reduction
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent for Alkylation | Tetrahydrofuran | 78 |
| Temperature | −78°C to Room Temperature | 78 |
| Reducing Agent | Sodium Borohydride | 90 |
Stevens Rearrangement of Benzyltetrahydroprotoberberinium Salts
Synthesis of N-Benzylcanadinium Bromide
An alternative route involves the Stevens rearrangement of N-benzylcanadinium bromide (6), a quaternary ammonium salt. Canadine (7) is treated with benzyl bromide in acetonitrile to form N-benzylcanadinium bromide (6).
Reaction Scheme :
Base-Induced Rearrangement
The Stevens rearrangement is initiated by treating N-benzylcanadinium bromide (6) with a strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO). This reaction relocates the benzyl group from the nitrogen atom to the 8-position of the protoberberine skeleton, yielding this compound (5).
Mechanistic Pathway :
- Deprotonation of the ammonium salt generates a ylide intermediate.
2.-Shift of the benzyl group to the adjacent carbon atom. - Protonation yields this compound (5) as a mixture of diastereomers.
Procedure :
- N-Benzylcanadinium bromide (6) is dissolved in DMSO.
- Potassium tert-butoxide is added at 0°C.
- The reaction is stirred for 2–4 hours and quenched with water.
Yield : 60–68% after chromatographic purification (silica gel, chloroform/methanol 95:5).
Table 2. Diastereomer Ratio in Stevens Rearrangement
| Base | Solvent | Diastereomer Ratio (8S:8R) |
|---|---|---|
| Potassium t-BuOK | DMSO | 3:1 |
| Sodium Hydride | THF | 2:1 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The Grignard method offers higher overall yields (78–90%) compared to the Stevens rearrangement (60–68%). However, the latter provides stereochemical control, enabling the synthesis of enantiomerically enriched products.
Practical Considerations
- Grignard Route : Requires strict anhydrous conditions and low temperatures, increasing operational complexity.
- Stevens Rearrangement : Utilizes stable quaternary salts but suffers from moderate yields due to competing side reactions.
Q & A
Basic: What are the established synthetic routes for 8-Benzylcanadine, and what analytical methods are critical for confirming its structural integrity?
Methodological Answer:
Synthesis typically involves alkylation or benzylation of precursor compounds (e.g., canadine derivatives) under controlled conditions. For example, nucleophilic substitution using benzyl halides in anhydrous solvents like THF or DMF, with catalysts such as NaH or K₂CO₃ . Post-synthesis, structural confirmation requires:
- 1H/13C NMR to verify benzyl group integration and bicyclic framework.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC purity analysis (>95% purity threshold for research-grade material) .
Note: Full synthetic protocols should include solvent purification steps and inert atmosphere conditions to prevent oxidation .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
Use a design-of-experiments (DoE) approach to systematically vary parameters:
- Temperature gradients (e.g., 25°C vs. 60°C for benzylation steps).
- Catalyst screening (e.g., Pd/C for hydrogenolysis vs. enzymatic catalysts).
- Solvent polarity adjustments (e.g., DCM vs. acetonitrile for solubility optimization).
Quantify yield improvements via HPLC area-percent analysis and validate reproducibility across ≥3 independent trials. Statistical tools like ANOVA can identify significant variables .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish it from similar compounds?
Methodological Answer:
Key techniques include:
Advanced: What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reaction systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvent interactions to assess steric effects in the bicyclic framework.
- Docking Studies: Model binding affinities for biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina. Validate predictions with experimental kinetics (e.g., SPR or ITC) .
Basic: How should researchers design controlled experiments to assess the biological activity of this compound while minimizing confounding variables?
Methodological Answer:
- Negative Controls: Include unmodified canadine and benzylamine derivatives.
- Dose-Response Curves: Test 5–7 concentrations in triplicate, using cell viability assays (e.g., MTT) or enzyme inhibition kits.
- Blinding: Assign compound labels randomly to prevent observer bias.
- Data Normalization: Express activity relative to vehicle controls (e.g., DMSO) .
Advanced: What statistical frameworks are most appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?
Methodological Answer:
- Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Bootstrap Resampling: Estimate confidence intervals for EC₅₀/IC₅₀ values.
- Meta-Analysis: Compare results across studies using standardized effect sizes (e.g., Cohen’s d). Report contradictions in efficacy metrics (e.g., conflicting IC₅₀ values) with sensitivity analyses .
Basic: What are the recommended storage and handling protocols for this compound to maintain compound stability during long-term studies?
Methodological Answer:
- Storage: −20°C in amber vials under argon; desiccate with silica gel to prevent hydrolysis.
- Handling: Use gloveboxes for air-sensitive steps; confirm purity via HPLC before reuse.
- Stability Testing: Monitor degradation via LC-MS at 0, 6, and 12 months. Acceptable degradation: <5% over 12 months .
Advanced: How can contradictory results in ligand binding assays involving this compound be systematically investigated and resolved?
Methodological Answer:
- Replicate Studies: Repeat assays in ≥2 independent labs with shared protocols.
- Cross-Validation: Compare results across techniques (e.g., SPR vs. radioligand binding).
- Error Source Analysis: Audit variables like protein batch variability (via SDS-PAGE) or solvent purity (via GC-MS). Publish raw datasets to enable third-party reanalysis .
Tables for Reference
Table 1: Key Analytical Parameters for this compound Characterization
| Parameter | Method | Expected Value |
|---|---|---|
| Purity | HPLC | ≥95% (λ = 254 nm) |
| Melting Point | DSC | 150–155°C (decomposition) |
| Solubility | USP <1231> | 2.1 mg/mL in PBS (pH 7.4) |
Table 2: Common Contradictions in Pharmacological Studies and Mitigation Strategies
| Contradiction | Possible Cause | Resolution Strategy |
|---|---|---|
| Varying IC₅₀ values | Protein batch differences | Standardize recombinant protein sources |
| Inconsistent cytotoxicity | Cell line genetic drift | Authenticate cell lines via STR profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
